Methyl 3-chloro-4-hydroxybenzoate

Description

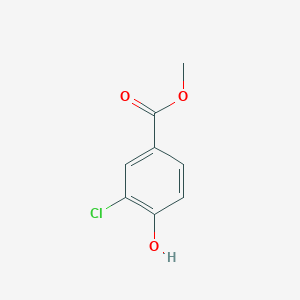

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBIMTDWIGWJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192746 | |

| Record name | Methyl 3-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3964-57-6 | |

| Record name | Methyl 3-chloro-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3964-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chloro-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-chloro-4-hydroxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X596AV9FDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-4-hydroxybenzoate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-4-hydroxybenzoate is a valuable chemical intermediate with applications in medicinal chemistry, particularly in the synthesis of therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and a detailed experimental protocol for its preparation. All quantitative data is presented in a structured format for clarity and ease of comparison.

Chemical Properties and Identifiers

This compound is a halogenated derivative of methylparaben. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₈H₇ClO₃[1] |

| Molecular Weight | 186.59 g/mol [1] |

| CAS Number | 3964-57-6[1] |

| Appearance | White to off-white solid[2][3] |

| SMILES | COC(=O)C1=CC(=C(C=C1)O)Cl[1] |

| InChI | InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3[1] |

| InChIKey | ZSBIMTDWIGWJPW-UHFFFAOYSA-N[1] |

Physicochemical Data

The key physicochemical properties of this compound are presented in the following table.

| Property | Value |

| Melting Point | 108-110 °C[2] |

| Boiling Point (Predicted) | 284.9 ± 20.0 °C[2] |

| Density (Predicted) | 1.354 ± 0.06 g/cm³[3][4] |

| pKa (Predicted) | 6.89 ± 0.18[2][3] |

| Storage Temperature | Room Temperature, Sealed in dry conditions[3][4] |

Synthesis of this compound

The most common and straightforward synthesis of this compound is through the Fischer esterification of 3-chloro-4-hydroxybenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[2][3]

Synthesis Workflow

Caption: Fischer Esterification Workflow for the Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a reported synthesis with an 83% yield.[2][3]

Materials:

-

3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol)

-

Methanol (30 mL)

-

Sulfuric acid (3 mL, 56.3 mmol)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-chloro-4-hydroxybenzoic acid in methanol, add sulfuric acid.[2][3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Partition the resulting residue between a saturated sodium bicarbonate solution and ethyl acetate (3 x 30 mL).[2][3]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the final product.[2][3]

Expected Outcome: The procedure should yield approximately 0.9 g (83%) of this compound as a white solid.[2][3]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Details |

| ESI-MS | m/z calculated for C₈H₇ClO₃: 186.01; measured: 187.5 (M+H)⁺[2] |

| ¹H NMR | A proton NMR spectrum in CDCl₃ has been reported.[5] |

| IR and Raman | FTIR and FT-Raman spectra have been documented.[1] |

| GC-MS | Top m/z peaks observed at 155, 157, and 186.[1] |

Applications in Drug Development

This compound serves as a key reagent in the synthesis of pharmacologically active molecules. Notably, it is utilized in the preparation of alkylidene hydrazides, which act as human glucagon receptor antagonists.[2][3] These antagonists are being investigated for the treatment of hyperglycemia and diabetes.[2][3]

Logical Relationship in Drug Discovery

Caption: Role of this compound in the development of glucagon receptor antagonists.

Safety Information

Standard laboratory safety precautions should be taken when handling this compound and the reagents used in its synthesis. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. This compound | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 3964-57-6 [m.chemicalbook.com]

- 3. This compound | 3964-57-6 [chemicalbook.com]

- 4. 3964-57-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 3-chloro-4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-chloro-4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected data from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and provides the foundational experimental protocols for acquiring such data.

Core Spectroscopic Data

The structural and electronic properties of this compound (C₈H₇ClO₃) can be elucidated through a combination of spectroscopic methods. The following sections summarize the anticipated quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy Data (Predicted)

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring—the electron-withdrawing chloro and methoxycarbonyl groups and the electron-donating hydroxyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | ~7.8 - 8.0 | d | ~8.5 |

| H-2 | ~7.6 - 7.8 | d | ~2.0 |

| H-6 | ~7.0 - 7.2 | dd | ~8.5, ~2.0 |

| -OCH₃ | ~3.9 | s | - |

| -OH | ~5.0 - 6.0 | br s | - |

Note: The chemical shift of the hydroxyl proton (-OH) can vary significantly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopy Data (Predicted)

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~165 - 167 |

| C-4 | ~155 - 158 |

| C-1 | ~128 - 131 |

| C-5 | ~129 - 132 |

| C-2 | ~125 - 128 |

| C-3 | ~120 - 123 |

| C-6 | ~115 - 118 |

| -OCH₃ | ~52 - 54 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Functional Group |

| O-H stretch (phenolic) | 3200 - 3600 (broad) | Hydroxyl |

| C-H stretch (aromatic) | 3000 - 3100 | Aromatic C-H |

| C-H stretch (methyl) | 2850 - 3000 | Methyl C-H |

| C=O stretch (ester) | 1680 - 1710 | Carbonyl |

| C=C stretch (aromatic) | 1450 - 1600 | Aromatic Ring |

| C-O stretch (ester) | 1200 - 1300 | Ester C-O |

| C-O stretch (phenol) | 1150 - 1250 | Phenol C-O |

| C-Cl stretch | 700 - 800 | Carbon-Chlorine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular weight of this compound is 186.59 g/mol .[1]

| m/z | Proposed Fragment | Significance |

| 186/188 | [M]⁺ | Molecular ion peak (with ³⁵Cl and ³⁷Cl isotopes)[1] |

| 155/157 | [M - OCH₃]⁺ | Loss of the methoxy group[1] |

| 127/129 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |

| 99 | [C₅H₄OCl]⁺ | Further fragmentation of the aromatic ring |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a GC-MS system, which consists of a gas chromatograph for separation and a mass spectrometer for detection and analysis.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

Use a suitable temperature program for the GC oven to ensure good separation of the analyte from any impurities.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionize the molecules using a suitable method, typically Electron Ionization (EI) for GC-MS.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern serves as a molecular fingerprint.

Visualizations

The following diagrams illustrate the logical workflow and relationships in the spectroscopic characterization of this compound.

Caption: Experimental workflow for spectroscopic characterization.

Caption: Relationship of spectroscopic data to structural elucidation.

References

An In-depth Technical Guide on Methyl 3-chloro-4-hydroxybenzoate: Current Knowledge and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-4-hydroxybenzoate is a halogenated derivative of methylparaben. While extensive research has documented the biological activities of methylparaben and other hydroxybenzoate derivatives, publicly available data on the specific biological functions of this compound is notably limited. This technical guide synthesizes the current, albeit sparse, information available for this compound, focusing on its chemical properties and its role as a chemical intermediate. To provide a broader context for potential research and application, this paper also explores the well-documented biological activities of structurally analogous compounds, including its non-chlorinated counterpart, methylparaben, and other halogenated hydroxybenzoate derivatives. This comparative approach aims to highlight potential, yet unverified, areas of biological relevance for this compound and to underscore the need for further investigation into its pharmacological profile.

Introduction

This compound (CAS No: 3964-57-6) is a chemical compound belonging to the class of substituted benzoic acid esters.[1] Its structure is characterized by a benzene ring substituted with a methyl ester group, a hydroxyl group, and a chlorine atom. While the biological activities of many hydroxybenzoate derivatives, particularly parabens, have been extensively studied and utilized in various industries, this compound remains a comparatively under-researched molecule. This guide aims to collate the existing information on this specific compound and to extrapolate potential areas of interest based on the activities of its structural relatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| CAS Number | 3964-57-6 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Chloro-4-hydroxybenzoic acid methyl ester, Methyl 4-hydroxy-3-chlorobenzoate | [1] |

| Appearance | White solid | [2] |

| Melting Point | 108-110 °C | [2] |

Known Applications: A Chemical Intermediate

The primary documented application of this compound is as a reagent or intermediate in organic synthesis. It has been utilized in the preparation of more complex molecules with potential therapeutic applications.

Synthesis of Human Glucagon Receptor Antagonists

This compound is cited as a reagent in the preparation of alkylidene hydrazides, which are investigated as human glucagon receptor antagonists for the potential treatment of hyperglycemia and diabetes.[2]

Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

While not the direct precursor, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4][5] This suggests that the 3-chloro-4-hydroxybenzoate scaffold could be a useful starting point for the development of targeted cancer therapeutics.

Synthesis Protocol

The following is a general experimental protocol for the synthesis of this compound from 3-chloro-4-hydroxybenzoic acid.

Materials

-

3-chloro-4-hydroxybenzoic acid

-

Methanol

-

Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure

-

Dissolve 3-chloro-4-hydroxybenzoic acid in methanol.

-

Add sulfuric acid to the solution.

-

Stir the reaction mixture at 60°C for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under vacuum.

-

Partition the residue between a saturated sodium bicarbonate solution and ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound as a white solid.[2]

Biological Activity of Structurally Related Compounds

Due to the lack of direct data on the biological activity of this compound, this section will discuss the known activities of structurally similar compounds to provide a framework for potential future research.

Methyl 4-hydroxybenzoate (Methylparaben)

Methylparaben is a widely used antimicrobial preservative in cosmetics, food, and pharmaceutical products.

-

Antimicrobial Activity: It is effective against a broad spectrum of microorganisms, particularly molds and yeasts.[6] The antimicrobial activity of parabens generally increases with the length of the alkyl chain.[7]

-

Mechanism of Action: The cytotoxic action of parabens is thought to be linked to mitochondrial failure, induced by increased membrane permeability, mitochondrial depolarization, and depletion of cellular ATP through the uncoupling of oxidative phosphorylation.[8]

-

Allergic Reactions: Methylparaben has been associated with allergic reactions, including contact dermatitis, particularly when applied to damaged skin.[8] It has also been shown to increase histamine release in rat peritoneal mast cells when combined with a protein kinase C activator.[9]

Halogenated Hydroxybenzoate Derivatives

The introduction of a halogen atom to the hydroxybenzoate structure can significantly modulate its biological activity.

-

Anti-inflammatory Activity: A study on Methyl 3-bromo-4,5-dihydroxybenzoate, a brominated analog, demonstrated significant anti-inflammatory effects in a zebrafish model of inflammatory bowel disease. This compound was found to inhibit the migration of immune cells and reduce the expression of pro-inflammatory mediators by regulating the TLR/NF-κB signaling pathway.[10][11]

Future Directions and Conclusion

The available literature on this compound primarily highlights its utility as a chemical intermediate. There is a significant gap in our understanding of its biological activities. Based on the known properties of its structural analogs, several avenues for future research can be proposed:

-

Antimicrobial Screening: A thorough evaluation of its activity against a panel of bacteria and fungi is warranted to determine if the addition of chlorine modulates the known antimicrobial effects of methylparaben.

-

Anti-inflammatory and Antioxidant Assays: Given the anti-inflammatory properties of other halogenated hydroxybenzoates, investigating the effects of this compound on inflammatory pathways and its potential as an antioxidant could be a fruitful area of research.

-

Cytotoxicity and Enzyme Inhibition Studies: As related compounds have shown cytotoxicity towards cancer cell lines and inhibitory effects on enzymes like EGFR, screening this compound for such activities could reveal novel therapeutic potentials.

References

- 1. This compound | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 3964-57-6 [m.chemicalbook.com]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the health aspects of methyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 3-chloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-chloro-4-hydroxybenzoate. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document presents solubility data for the structurally similar and widely studied compound, methylparaben (methyl 4-hydroxybenzoate), to serve as a valuable reference. Furthermore, a detailed experimental protocol for determining the thermodynamic solubility of this compound is provided to enable researchers to generate precise data.

Introduction to this compound

This compound is a chlorinated derivative of methylparaben. It belongs to the class of aromatic esters and is of interest in various fields, including pharmaceutical and chemical research, due to its potential biological activities and use as a building block in organic synthesis. Understanding its solubility in different solvents is crucial for its application in formulation development, reaction chemistry, and analytical method development.

Solubility Data of a Structurally Related Compound: Methylparaben

As a close structural analog, the solubility of methylparaben (methyl 4-hydroxybenzoate) can provide valuable insights into the expected solubility profile of this compound. The presence of a chlorine atom in the 3-position is expected to increase the lipophilicity of the molecule, which may lead to a decrease in solubility in polar solvents like water and an increase in solubility in non-polar organic solvents compared to methylparaben.

The following table summarizes the quantitative solubility of methylparaben in various solvents at 25 °C.[1][2]

| Solvent | Solubility ( g/100 g) |

| Methanol | 59 |

| Ethanol | 52 |

| Acetone | 64 |

| Propylene Glycol | 22 |

| Ether | 23 |

| Benzene | 0.7 |

| Peanut Oil | 0.5 |

| Carbon Tetrachloride | 0.1 |

| Water | 0.25 (at 25°C) |

One gram of methylparaben dissolves in 400 ml of water at 25°C or about 50 ml of water at 80°C.[3]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[4] This protocol outlines the steps to determine the solubility of this compound in a chosen solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvent(s) of analytical grade

-

Glass vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials containing the chosen solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.[6] Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the supernatant.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is crucial to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

This guide provides foundational knowledge and practical steps for researchers investigating the solubility of this compound. By utilizing the provided data for a related compound and adhering to the detailed experimental protocol, scientists can accurately determine the solubility profile of this compound, facilitating its effective use in research and development.

References

The Versatility of Methyl 3-chloro-4-hydroxybenzoate as a Synthetic Starting Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-chloro-4-hydroxybenzoate, a readily available substituted phenolic ester, has emerged as a valuable and versatile starting material in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a reactive hydroxyl group for etherification, a chloro substituent that influences electronic properties and provides a potential site for further functionalization, and a methyl ester group amenable to various transformations, makes it an attractive building block in medicinal chemistry and materials science. This technical guide explores the utility of this compound in the synthesis of biologically active compounds, with a focus on detailed experimental protocols and the elucidation of relevant biological pathways.

Core Synthetic Transformations

The chemical reactivity of this compound is primarily centered around the phenolic hydroxyl group and the methyl ester. These functional groups allow for a range of synthetic manipulations, including O-alkylation, ester hydrolysis, and amidation, to construct more complex molecular architectures.

O-Alkylation: A Gateway to Diverse Derivatives

A fundamental and widely employed reaction of this compound is the etherification of its phenolic hydroxyl group. This reaction is a critical step in the synthesis of numerous biologically active molecules, including inhibitors of key cellular signaling pathways.

A notable example is the synthesis of a key intermediate for the Wip1 phosphatase inhibitor, GSK2830371. The synthesis involves the O-alkylation of a related starting material, 3-chloro-4-hydroxybenzaldehyde, with cyclopropylmethyl bromide. This reaction can be adapted to this compound to furnish the corresponding ether, a crucial precursor for GSK2830371 and other analogous inhibitors.

Ester Hydrolysis and Amidation: Building the Core of Bioactive Molecules

Following O-alkylation, the methyl ester of the resulting intermediate can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, using sodium hydroxide in a mixture of methanol and water. The resulting carboxylic acid is a pivotal intermediate that can be coupled with various amines to form amide bonds, a common structural motif in many pharmaceutical agents.

The synthesis of Wip1 inhibitors exemplifies this strategy. The 3-chloro-4-(cyclopropylmethoxy)benzoic acid, obtained after hydrolysis, can be activated and subsequently reacted with a specific amine-containing fragment to yield the final inhibitor.

Synthesis of a Wip1 Phosphatase Inhibitor: A Case Study

The wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, is a critical negative regulator of the DNA damage response pathway and is overexpressed in numerous cancers.[1][2] Small molecule inhibitors of Wip1, such as GSK2830371, have shown promise as potential anti-cancer therapeutics.[3][4] The synthesis of GSK2830371 provides an excellent case study to illustrate the utility of this compound as a starting material.

A plausible synthetic route, based on related preparations, commences with the O-alkylation of this compound with cyclopropylmethyl bromide, followed by hydrolysis of the methyl ester and subsequent amidation.

Experimental Protocols

Step 1: Synthesis of Methyl 3-chloro-4-(cyclopropylmethoxy)benzoate (Intermediate 1)

This procedure is adapted from the O-alkylation of similar phenolic compounds.[5]

-

To a solution of methyl 3,4-dihydroxybenzoate (1.68 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in acetone (50 ml), a solution of cyclopropylmethyl bromide (1.35 g, 10 mmol) in acetone (50 ml) is added.[5]

-

The reaction mixture is stirred at 40 °C for 18 hours.[5]

-

The reaction mixture is then filtered, and the filtrate is evaporated under reduced pressure to yield the crude product.[5]

-

Purification by flash column chromatography provides the pure product.[5]

Step 2: Synthesis of 3-chloro-4-(cyclopropylmethoxy)benzoic acid (Intermediate 2)

This procedure is a standard ester hydrolysis.

-

To a solution of methyl 3-chloro-4-(cyclopropylmethoxy)benzoate (Intermediate 1) in a mixture of methanol and water, sodium hydroxide is added.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then cooled, and the methanol is removed under reduced pressure.

-

The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with water, and dried to afford the desired product.

Step 3: Synthesis of GSK2830371

This step involves the coupling of the carboxylic acid (Intermediate 2) with the requisite amine fragment. This is a standard amide bond formation reaction.

-

To a solution of 3-chloro-4-(cyclopropylmethoxy)benzoic acid (Intermediate 2) in a suitable aprotic solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added.

-

The specific amine partner for GSK2830371 is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield GSK2830371.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Product | Typical Yield (%) |

| 1 | O-Alkylation | This compound | Cyclopropylmethyl bromide, K2CO3 | Acetone | Methyl 3-chloro-4-(cyclopropylmethoxy)benzoate | ~18 (for a related reaction)[5] |

| 2 | Ester Hydrolysis | Methyl 3-chloro-4-(cyclopropylmethoxy)benzoate | NaOH | Methanol/Water | 3-chloro-4-(cyclopropylmethoxy)benzoic acid | >90 (typical for this reaction) |

| 3 | Amidation | 3-chloro-4-(cyclopropylmethoxy)benzoic acid | Amine fragment, HATU, DIPEA | DMF | GSK2830371 | Variable |

Biological Activity and Signaling Pathway

GSK2830371 is a potent and selective allosteric inhibitor of Wip1 phosphatase with an IC50 of 6 nM.[3] Wip1 is a key negative regulator of the DNA damage response (DDR) pathway. In response to DNA damage, checkpoint kinases such as ATM and Chk2 are activated, leading to the phosphorylation and activation of the tumor suppressor protein p53.[1][6] Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest, apoptosis, and DNA repair.

Wip1 acts as a brake on this pathway by dephosphorylating and inactivating several key proteins, including ATM, Chk2, and p53 itself.[1][6] By inhibiting Wip1, GSK2830371 prevents this dephosphorylation, leading to sustained activation of the DDR pathway. This results in increased levels of phosphorylated Chk2 and p53, ultimately promoting apoptosis in cancer cells, particularly those with wild-type p53.[4][7]

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of complex and biologically active molecules. Its inherent reactivity and substitution pattern allow for the straightforward introduction of diverse functionalities, making it a valuable tool for medicinal chemists and drug development professionals. The synthesis of the Wip1 inhibitor GSK2830371 highlights a practical application of this starting material in the development of targeted cancer therapies. The ability to leverage this simple building block to construct potent modulators of critical cellular pathways underscores its importance in modern organic synthesis and drug discovery.

References

- 1. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides: A new series of small molecule inhibitors for Wip1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of Methyl 3-chloro-4-hydroxybenzoate

An In-depth Technical Guide to Methyl 3-chloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of methylparaben, a compound belonging to the paraben family. It serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the development of therapeutic agents. Its chemical structure, featuring a chlorinated phenyl ring with hydroxyl and methyl ester functional groups, imparts specific reactivity and properties that are leveraged in multi-step organic syntheses. This technical guide provides a comprehensive overview of the , its synthesis, and its application as a key building block in the preparation of human glucagon receptor antagonists, which are of significant interest in the management of type 2 diabetes.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. A summary of these properties is presented below.

Physical Properties

Quantitative physical data for this compound is summarized in Table 1. The compound is a white to off-white solid at room temperature.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO₃ | [2][3] |

| Molecular Weight | 186.59 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 108-110 °C | [2] |

| Boiling Point | 284.9 ± 20.0 °C (Predicted) | [2] |

| Density | 1.354 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 6.89 ± 0.18 (Predicted) | [2] |

Solubility

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak (M+1)+ at m/z 187.5, corresponding to the calculated mass of 186.5.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the C=O stretch of the ester, and C-Cl stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A published characterization mentions the following peaks: a singlet at 3.90 ppm (3H, corresponding to the methyl ester protons), and a doublet at 7.06 ppm (1H, J = 8.8 Hz), along with other aromatic protons.[2] A complete, detailed spectrum with full assignment of all aromatic protons is not consistently available in public literature.

-

¹³C NMR: Detailed experimental ¹³C NMR data with peak assignments for this compound is not widely published. However, based on the structure, one would expect to observe signals for the methyl carbon of the ester, the carbonyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the chloro, hydroxyl, and ester substituents.

-

Chemical Properties and Reactivity

Stability

The stability of this compound is an important consideration for its storage and use. Based on information for related parabens, it is expected to be stable under acidic to neutral pH conditions. However, it may undergo hydrolysis of the ester group under strongly alkaline conditions. The safety data sheet indicates that the compound is stable under normal conditions and should be stored in a dry, cool, and well-ventilated place.[4] It is incompatible with strong oxidizing agents.[4]

Synthesis

This compound is typically synthesized via Fischer esterification of 3-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[2]

Experimental Protocols

Synthesis of this compound

This protocol is based on a literature procedure for the esterification of 3-chloro-4-hydroxybenzoic acid.[2]

Materials:

-

3-chloro-4-hydroxybenzoic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL) in a round-bottom flask, add concentrated sulfuric acid (3 mL, 56.3 mmol) dropwise with stirring.

-

Heat the reaction mixture to 60 °C and maintain it under reflux with stirring for 12 hours.

-

After cooling the mixture to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between a saturated aqueous solution of sodium bicarbonate and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a white solid.

Workflow Diagram:

Application in Drug Development: Synthesis of Glucagon Receptor Antagonists

This compound is a valuable intermediate in the synthesis of alkylidene hydrazides, which act as human glucagon receptor antagonists.[2] These antagonists are being investigated for the treatment of hyperglycemia and type 2 diabetes. The glucagon receptor signaling pathway plays a pivotal role in regulating glucose homeostasis.

Glucagon Receptor Signaling Pathway

Glucagon, a peptide hormone secreted by the pancreatic α-cells in response to low blood glucose levels, acts primarily on the liver to increase glucose production.[5][6] It binds to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR), initiating a signaling cascade.[1][7]

Key steps in the glucagon signaling pathway:

-

Glucagon Binding: Glucagon binds to the GCGR on the surface of hepatocytes.[5]

-

G-Protein Activation: This binding activates the associated heterotrimeric Gs protein.[5]

-

Adenylate Cyclase Activation: The activated Gs protein stimulates adenylate cyclase.[1]

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).[5]

-

Downstream Effects: PKA phosphorylates and activates several key enzymes involved in glucose metabolism, leading to:

-

Increased Glycogenolysis: Activation of glycogen phosphorylase, which breaks down glycogen into glucose.[5]

-

Increased Gluconeogenesis: Upregulation of genes for enzymes involved in the synthesis of glucose from non-carbohydrate precursors.[6]

-

Inhibition of Glycogenesis: Inactivation of glycogen synthase, preventing glucose storage as glycogen.[5]

-

By antagonizing the glucagon receptor, the compounds synthesized from this compound can block this signaling pathway, thereby reducing hepatic glucose production and lowering blood glucose levels.

Signaling Pathway Diagram:

Conclusion

This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of potential therapeutics for type 2 diabetes. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, and the biological context for its application. For researchers and professionals in drug development, a thorough understanding of these characteristics is essential for the successful design and execution of synthetic routes to novel and effective glucagon receptor antagonists. Further research to obtain precise quantitative data on solubility and detailed spectral assignments will be beneficial for the broader scientific community.

References

understanding the molecular structure of Methyl 3-chloro-4-hydroxybenzoate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological relevance of Methyl 3-chloro-4-hydroxybenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a substituted aromatic compound. Its structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and a chlorine atom.

Molecular Identifiers

-

IUPAC Name: this compound[1]

-

CAS Number: 3964-57-6[1][]

-

Molecular Formula: C₈H₇ClO₃[1][]

-

InChI: InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3[1]

The molecular structure of this compound can be visualized as follows:

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 186.59 g/mol | [1][] |

| Appearance | White to off-white solid | [][4][5] |

| Melting Point | 108-110 °C | [] |

| Boiling Point (Predicted) | 284.9 ± 20.0 °C | [] |

| Density (Predicted) | 1.354 ± 0.06 g/cm³ | [][4][5] |

| pKa (Predicted) | 6.89 ± 0.18 | [][4][5] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via Fischer esterification of 3-chloro-4-hydroxybenzoic acid with methanol, using sulfuric acid as a catalyst.[][4]

Materials:

-

3-chloro-4-hydroxybenzoic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL), add concentrated sulfuric acid (3 mL, 56.3 mmol).[][4]

-

Stir the reaction mixture at 60 °C for 12 hours.[][4]

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure.[][4]

-

Partition the residue between a saturated sodium bicarbonate solution and ethyl acetate (3 x 30 mL).[][4]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound as a white solid.[][4]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Biological Significance and Applications

This compound serves as a key reagent in the synthesis of alkylidene hydrazides. These compounds have been identified as potent antagonists of the human glucagon receptor, making them valuable candidates for the treatment of hyperglycemia and type 2 diabetes.[][4]

The logical relationship of its role in the synthesis of these antagonists is as follows:

Caption: Role of this compound in drug development.

Glucagon Signaling Pathway

Glucagon is a peptide hormone that, in opposition to insulin, raises blood glucose levels. It exerts its effect by binding to the glucagon receptor, a G-protein coupled receptor (GPCR), primarily on liver cells.[1][][4][5] This binding initiates a signaling cascade that results in increased glucose production.

The simplified glucagon signaling pathway is as follows:

-

Glucagon binds to the glucagon receptor on the surface of a hepatocyte.

-

This activates a Gs protein, which in turn activates adenylyl cyclase.

-

Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

cAMP acts as a second messenger and activates protein kinase A (PKA).

-

PKA then phosphorylates and activates enzymes involved in glycogenolysis (breakdown of glycogen to glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate precursors).

-

The resulting glucose is released into the bloodstream, raising blood glucose levels.

Alkylidene hydrazides, synthesized from this compound, act as antagonists at the glucagon receptor, thereby inhibiting this signaling pathway and reducing glucose production.

Caption: Glucagon signaling pathway and the point of inhibition by antagonists.

Spectroscopic Data

Spectroscopic data for this compound is available through various databases. This includes:

-

Mass Spectrometry (MS): ESI-MS m/z calculated 186.5, measured 187.5 (M + 1)+.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR data is available.[]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been recorded.[1]

-

Raman Spectroscopy: FT-Raman spectra are also available.[1]

References

An In-depth Technical Guide to Methyl 3-chloro-4-hydroxybenzoate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-4-hydroxybenzoate, a halogenated derivative of the widely recognized paraben family, has emerged from relative obscurity to become a compound of significant interest in medicinal chemistry and environmental science. While its specific discovery is not prominently documented, its chemical lineage places it within the broader historical context of chlorinated phenols and benzoates developed for their antimicrobial properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a thorough experimental protocol for its synthesis, and its evolving applications, particularly as a key intermediate in the development of novel therapeutics.

Introduction: A Historical Perspective

The precise origins of this compound are not clearly delineated in seminal publications. Its history is intrinsically linked to the exploration of chlorinated organic compounds in the late 19th and early 20th centuries. Scientists at the time were extensively investigating the effects of halogenation on the properties of aromatic compounds, leading to the development of a vast array of substances with applications as dyes, antiseptics, and preservatives.

The parent molecule, 4-hydroxybenzoic acid, and its esters (parabens) have a well-documented history as effective preservatives in the food, cosmetic, and pharmaceutical industries due to their antimicrobial properties. The introduction of a chlorine atom to the benzene ring, as seen in this compound, modifies the electronic and steric properties of the molecule, which can in turn influence its reactivity and biological activity. While early research into chlorinated phenols was extensive, the specific synthesis and characterization of this particular ester likely occurred as a part of broader investigations into the structure-activity relationships of halogenated benzoates.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a ready reference for researchers.

| Property | Value | Source |

| CAS Number | 3964-57-6 | [1] |

| Molecular Formula | C₈H₇ClO₃ | [2] |

| Molecular Weight | 186.59 g/mol | |

| Melting Point | 108-110 °C | |

| Boiling Point (Predicted) | 284.9 ± 20.0 °C | |

| Density (Predicted) | 1.354 ± 0.06 g/cm³ | |

| pKa (Predicted) | 6.89 ± 0.18 | |

| Appearance | White to off-white solid |

Synthesis and Experimental Protocol

The most common and straightforward synthesis of this compound is through the Fischer esterification of 3-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for Fischer esterification.

Materials:

-

3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol)

-

Methanol (30 mL)

-

Concentrated Sulfuric Acid (3 mL, 56.3 mmol)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (3 mL, 56.3 mmol) with stirring.

-

Heat the reaction mixture to 60 °C and maintain it under reflux with continuous stirring for 12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between a saturated sodium bicarbonate solution and ethyl acetate (3 x 30 mL) in a separatory funnel.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate it under vacuum to yield the crude product.

-

The resulting white solid is this compound. Further purification can be achieved by recrystallization if necessary.

Expected Yield: Approximately 0.9 g (83%).

Characterization: The product can be characterized by various analytical techniques, including:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Applications in Drug Discovery and Beyond

While historically the broader class of chlorinated phenols found use as pesticides and preservatives, the modern significance of this compound lies predominantly in its role as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of Glucagon Receptor Antagonists

A key application of this compound is as a starting material in the synthesis of alkylidene hydrazides. These compounds have been investigated as human glucagon receptor antagonists. Glucagon is a hormone that raises blood glucose levels, and its antagonists are of significant interest for the treatment of hyperglycemia and type 2 diabetes.

The synthesis of these antagonists often involves the conversion of the methyl ester of this compound to the corresponding hydrazide, which then serves as a scaffold for further chemical modifications.

Environmental Fate and Transformation Product of Parabens

In recent years, there has been growing attention on the environmental presence and fate of personal care products. Parabens, which are widely used as preservatives, can undergo transformation in the environment. Studies have identified this compound as a chlorinated transformation product of methylparaben. This occurs during water treatment processes that use chlorine for disinfection. The formation of such halogenated byproducts is of environmental interest due to their potential for increased persistence and toxicity compared to the parent compounds.

Conclusion

This compound, while lacking a dramatic discovery story, represents a valuable molecule at the intersection of historical chemical exploration and modern scientific advancement. Its straightforward synthesis and versatile chemical handles make it an important intermediate for medicinal chemists, particularly in the ongoing search for new treatments for metabolic diseases. Furthermore, its emergence as an environmental transformation product highlights the complex lifecycle of widely used chemicals and the importance of understanding their environmental fate. This technical guide provides a foundational resource for researchers and professionals working with this increasingly relevant compound.

References

Unlocking the Potential of Methyl 3-chloro-4-hydroxybenzoate: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Chemical Intermediate for Drug Discovery and Development

Abstract

Methyl 3-chloro-4-hydroxybenzoate is a halogenated derivative of the paraben class of compounds, recognized for its utility as a key intermediate in organic synthesis. This technical guide delves into the potential research applications of this compound, providing a comprehensive overview of its synthesis, physicochemical properties, and prospective biological activities. Drawing on data from structurally related compounds, this document outlines potential avenues for investigation in antimicrobial, antioxidant, and enzyme inhibition studies. Detailed experimental protocols and conceptual signaling pathways are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic and functional potential of this compound and its derivatives.

Introduction

This compound (CAS No. 3964-57-6) is an aromatic ester that, while not extensively studied for its own biological activities, holds significant promise as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a chlorinated phenol and a methyl ester, offers multiple sites for chemical modification, making it an attractive precursor for the synthesis of more complex and potentially bioactive molecules. This guide aims to consolidate the available information on this compound and to extrapolate its potential research applications based on the known properties of analogous compounds.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 108-110 °C | [2] |

| Boiling Point (Predicted) | 284.9 ± 20.0 °C | [2] |

| Density (Predicted) | 1.354 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 6.89 ± 0.18 | [2] |

| LogP (Predicted) | 2.3 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-chloro-4-hydroxybenzoic acid.

Experimental Protocol: Synthesis via Fischer Esterification [2]

-

Materials:

-

3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol)

-

Methanol (30 mL)

-

Sulfuric acid (3 mL, 56.3 mmol)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 3-chloro-4-hydroxybenzoic acid in methanol in a round-bottom flask.

-

Carefully add sulfuric acid to the solution.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Partition the residue between saturated sodium bicarbonate solution and ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

The resulting white solid is this compound (yield: 0.9 g, 83%).

-

-

Characterization:

-

ESI-MS (m/z): Calculated: 186.5; Measured: 187.5 (M+1)⁺[2]

-

¹H NMR: Spectral data should be acquired to confirm the structure.

-

Potential Research Applications

While direct biological data for this compound is sparse, its structural similarity to other well-studied compounds allows for the formulation of several research hypotheses.

Antimicrobial and Antifungal Activity

Parabens (esters of p-hydroxybenzoic acid) are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products.[4] The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain. The presence of a chlorine atom on the benzene ring of this compound may influence its antimicrobial properties.

Hypothesized Mechanism of Action: Like other phenolic compounds, it may disrupt microbial cell membranes, interfere with essential enzymes, or disrupt cellular transport processes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [5][6]

-

Materials:

-

This compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

Table 2: Representative MIC Values for Structurally Related Compounds

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| Methylparaben | 1000 | >2000 | 500 | [7] |

| 4'-Chloroflavanone | 32 | >128 | 64 | [8] |

| Methyl 2,3-dihydroxybenzoate | - | - | - | [9] |

Note: Data for structurally related compounds are provided for comparative purposes. The actual MIC values for this compound need to be determined experimentally.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties due to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The hydroxyl group on the benzene ring of this compound suggests it may possess antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay [10][11][12][13][14]

-

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Prepare a stock solution of this compound and the positive control in methanol.

-

Prepare a solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the test compound or positive control.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Enzyme Inhibition

The structural features of this compound make it a candidate for investigation as an enzyme inhibitor. For instance, many phenolic compounds are known to inhibit tyrosinase, a key enzyme in melanin biosynthesis.

Experimental Protocol: Tyrosinase Inhibition Assay [15][16][17][18]

-

Materials:

-

This compound

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Prepare solutions of the test compound, positive control, and tyrosinase in phosphate buffer.

-

In a 96-well plate, add the tyrosinase solution and the test compound or positive control.

-

Pre-incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

-

Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

-

Table 3: Representative IC₅₀ Values for Tyrosinase Inhibition by Related Compounds

| Compound | Tyrosinase IC₅₀ (mM) | Reference |

| 4-Hydroxybenzaldehyde | 1.22 | [3] |

| Kojic Acid | 0.017 | [3] |

Note: Data for structurally related compounds are provided for comparative purposes. The actual IC₅₀ value for this compound needs to be determined experimentally.

Intermediate for Bioactive Compound Synthesis

One of the most significant applications of this compound is as a starting material for the synthesis of more complex molecules with potential therapeutic value. For example, it is a reagent in the preparation of alkylidene hydrazides, which act as human glucagon receptor antagonists for the treatment of hyperglycemia and diabetes.[2] Furthermore, structurally similar 4-amino-3-chloro benzoate esters have been used to synthesize epidermal growth factor receptor (EGFR) inhibitors.[19][20]

References

- 1. This compound | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 3964-57-6 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C8H7ClO3) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 8. mdpi.com [mdpi.com]

- 9. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. tandfonline.com [tandfonline.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. activeconceptsllc.com [activeconceptsllc.com]

- 17. asianpubs.org [asianpubs.org]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Spectroscopic and Synthetic Protocols for Methyl 3-Chloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the spectral characteristics and synthesis of methyl 3-chloro-4-hydroxybenzoate, a key intermediate in the development of various pharmaceuticals. Included are comprehensive tables of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, a step-by-step synthesis protocol, and a discussion of its application in targeting the glucagon receptor signaling pathway, relevant to the treatment of hyperglycemia and diabetes.

Introduction

This compound is a substituted aromatic compound with significant utility in medicinal chemistry and drug development. Its structure provides a versatile scaffold for the synthesis of more complex molecules. Notably, it serves as a crucial reagent in the preparation of alkylidene hydrazides, which have been identified as potent antagonists of the human glucagon receptor.[1] Understanding the spectroscopic signature and having a reliable synthetic method for this compound are essential for researchers in the field. This application note aims to provide a comprehensive resource for the characterization and synthesis of this compound.

Spectroscopic Data Interpretation

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons and the methyl ester group. The data presented below was obtained in DMSO-d₆ at 300 MHz.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | 8.01 | Doublet (d) | 2.4 | Aromatic Proton |

| H-6 | 7.85 | Doublet of Doublets (dd) | 8.7, 2.4 | Aromatic Proton |

| H-5 | 7.06 | Doublet (d) | 8.8 | Aromatic Proton |

| -OCH₃ | 3.90 | Singlet (s) | - | Methyl Ester Protons |

| -OH | Variable | Broad Singlet | - | Hydroxyl Proton |

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, temperature, and solvent purity.

¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~165 | Ester Carbonyl |

| C-4 | ~155 | Aromatic Carbon (bearing -OH) |

| C-1 | ~132 | Aromatic Carbon (bearing -COOCH₃) |

| C-6 | ~130 | Aromatic CH |

| C-2 | ~128 | Aromatic CH |

| C-3 | ~122 | Aromatic Carbon (bearing -Cl) |

| C-5 | ~117 | Aromatic CH |

| -OCH₃ | ~52 | Methyl Ester Carbon |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from established synthetic methods and provides a reliable procedure for the laboratory-scale preparation of this compound.[1]

Materials:

-

3-chloro-4-hydroxybenzoic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (3 mL, 56.3 mmol).

-

Stir the reaction mixture at 60°C for 12 hours under a reflux condenser.

-

After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between a saturated sodium bicarbonate solution and ethyl acetate (3 x 30 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.

Expected Yield: Approximately 0.9 g (83%) of this compound as a white solid.

Application in Drug Development: Targeting the Glucagon Receptor

This compound is a valuable starting material for the synthesis of human glucagon receptor antagonists.[1] The glucagon receptor signaling pathway plays a critical role in regulating blood glucose levels, making it a key target for the development of anti-hyperglycemic drugs for the treatment of type 2 diabetes.

Caption: Glucagon Receptor Signaling Pathway and Point of Antagonist Intervention.

The diagram above illustrates the glucagon signaling cascade. Binding of glucagon to its G-protein coupled receptor (GPCR) activates adenylate cyclase, leading to the production of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which promotes glycogenolysis and gluconeogenesis, ultimately increasing blood glucose levels. Antagonists synthesized from this compound can block this pathway at the receptor level, thereby reducing glucose production.

Experimental Workflow

The following diagram outlines the logical workflow from synthesis to characterization and final application of this compound.

References

Application Note: Infrared Spectrum Analysis of Methyl 3-chloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of methyl 3-chloro-4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The characteristic vibrational frequencies of its functional groups are presented, along with a comprehensive protocol for obtaining the IR spectrum of a solid sample. This guide is intended to assist researchers in the identification and characterization of this and structurally related compounds.

Introduction

This compound (C₈H₇ClO₃) is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a chlorinated phenol, a methyl ester, and a benzene ring, each contributing to a unique infrared absorption profile. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, a characteristic spectrum is generated, which serves as a molecular "fingerprint." This application note details the expected IR absorption bands for this compound and provides a standardized protocol for sample analysis.